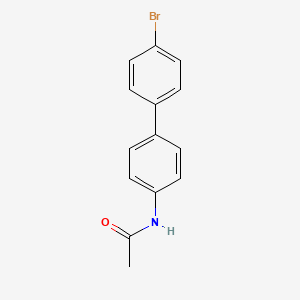

N-(4'-bromo-4-biphenylyl)acetamide

Description

Contextualization within Biphenyl (B1667301) and Acetamide (B32628) Chemistry

The biphenyl framework is a common structural motif in many functional materials and biologically active molecules. The presence of two connected phenyl rings provides rigidity and can facilitate electronic interactions, which are desirable properties in applications such as liquid crystals and organic electronics. The substitution pattern on the biphenyl rings can be readily modified, allowing for the fine-tuning of the molecule's physical and chemical properties. 4-Bromobiphenyl, a related compound, is a key intermediate for many fine chemical products, including laser dyes and liquid crystal materials. nih.govchemicalbook.com

On the other hand, the acetamide group (a type of amide) is a fundamental functional group in organic chemistry and biochemistry. Amides are known for their ability to form strong hydrogen bonds, which can influence the supramolecular assembly and crystal packing of molecules. sigmaaldrich.commanchesterorganics.comresearchgate.net The acetamido group can also serve as a precursor for other functional groups or be a part of a larger, more complex molecular architecture. Substituted acetamides are of great interest due to their structural similarities to the side chains of natural products like benzyl (B1604629) penicillin and their coordinating abilities as ligands. sigmaaldrich.comresearchgate.net

N-(4'-bromo-4-biphenylyl)acetamide, therefore, marries the desirable characteristics of both parent structures. The bromo-substituent provides a reactive handle for further functionalization, most notably through cross-coupling reactions, while the acetamido group can influence intermolecular interactions and offers another site for chemical modification.

Significance in Contemporary Organic Synthesis and Materials Science Research

The primary significance of this compound in contemporary organic synthesis lies in its role as a versatile building block. The presence of the bromine atom allows for its participation in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the construction of complex organic molecules from simpler precursors. By coupling this compound with various boronic acids, alkenes, or alkynes, chemists can introduce a wide range of substituents at the 4'-position of the biphenyl system, leading to the synthesis of novel compounds with tailored properties.

In the realm of materials science, biphenyl derivatives are of paramount importance, particularly in the field of liquid crystals. The rigid, elongated structure of the biphenyl core is a key feature for the formation of liquid crystalline phases. By modifying the substituents on the biphenyl scaffold, researchers can influence the temperature range and type of liquid crystal phase. While direct research on the liquid crystalline properties of this compound is not extensively documented, its structure suggests its potential as a precursor for more complex liquid crystalline materials. acs.org The acetamido group can contribute to the formation of hydrogen-bonded networks, which can stabilize certain liquid crystalline phases.

Overview of Key Academic Research Areas

Academic research involving this compound and structurally similar compounds primarily focuses on a few key areas:

Synthesis of Novel Organic Compounds: A significant portion of research is dedicated to the synthesis of new and complex organic molecules where this compound serves as a key intermediate. For instance, the bromo group can be replaced with various other functional groups to create a library of biphenyl derivatives for screening in different applications. A known synthetic route to this compound involves the reaction of 4-amino-4'-bromobiphenyl with acetyl chloride in the presence of pyridine (B92270). prepchem.com

Development of Biologically Active Molecules: Biphenyl and acetamide moieties are present in numerous pharmacologically active compounds. Research in medicinal chemistry explores the synthesis of derivatives of this compound as potential therapeutic agents. For example, substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides have been investigated as potent anticonvulsants. acs.org While not a direct study of the title compound, it highlights the potential of this structural motif in drug discovery.

Investigation of Supramolecular Chemistry and Crystal Engineering: The ability of the acetamido group to form hydrogen bonds makes compounds like this compound interesting targets for studies in supramolecular chemistry. Researchers investigate how the interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions dictates the crystal structure and solid-state properties of these molecules. Studies on the polymorphism of related compounds like N-(4-bromophenyl)acetamide reveal the subtle energetic differences between different crystalline forms. sigmaaldrich.commanchesterorganics.comresearchgate.net

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂BrNO |

| Molecular Weight | 290.16 g/mol |

| CAS Number | 54643-71-9 |

| Appearance | Colorless crystals prepchem.com |

Synthesis of this compound

A common laboratory synthesis of this compound is outlined below. prepchem.com

| Reactants | Reagents/Solvents | Reaction Conditions | Product |

| 4-amino-4'-bromobiphenyl | Acetyl chloride, Pyridine, Ethyl acetate (B1210297), Water, Dilute hydrochloric acid, Saturated sodium chloride aqueous solution, Anhydrous sodium sulfate | Cooled with ice, stirred for 30 minutes | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

N-[4-(4-bromophenyl)phenyl]acetamide |

InChI |

InChI=1S/C14H12BrNO/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3,(H,16,17) |

InChI Key |

ALGNVMNBKIYFAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Bromo 4 Biphenylyl Acetamide and Its Analogues

Strategies for Constructing the Biphenyl (B1667301) Core

The formation of the biphenyl scaffold is a critical step in the synthesis of N-(4'-bromo-4-biphenylyl)acetamide. Palladium-catalyzed cross-coupling reactions are the most prominent and efficient methods for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions have become powerful tools in organic synthesis for the creation of carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling Approaches for Brominated Biphenyl Acetamides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biphenyl structures from the reaction of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium complex. rsc.orggre.ac.uk This reaction is widely used for its high tolerance to various functional groups and generally high yields. researchgate.net

In a typical Suzuki-Miyaura approach to this compound, a key intermediate is 4'-bromo-4-aminobiphenyl. This intermediate can be synthesized via the coupling of a brominated aryl species with a protected amino-functionalized arylboronic acid, or vice-versa. For instance, a bromophenylboronic acid can be coupled with a protected 4-bromoaniline (B143363) derivative. Subsequent deprotection and acylation would then yield the final product.

Research has demonstrated the successful synthesis of various biphenyl derivatives using Suzuki-Miyaura coupling. mdpi.comresearchgate.net For example, the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base like potassium carbonate can afford the desired biphenyl scaffold. mdpi.com The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis This table is interactive. Click on the headers to sort.

| Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | nih.gov |

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 3-Bromobenzophenone | 64% | mdpi.com |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | - | mdpi.com |

| Brominated amides | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral ligand | K₃PO₄ | THF | Chiral biaryls | up to 99% | beilstein-journals.org |

| 4-Bromo-7-azaindole derivatives | Various arylboronic acids | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | C-C coupled products | - | beilstein-journals.org |

Other Catalytic Coupling Strategies for Biphenyl Scaffolds

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also employed for biphenyl synthesis. These include the Negishi, Stille, and Kumada couplings, each utilizing different organometallic reagents. rsc.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. rsc.org

Stille Coupling: This method uses organotin compounds to couple with organic halides, catalyzed by palladium. rsc.org

Kumada Coupling: This approach utilizes Grignard reagents (organomagnesium halides) to react with organic halides, often catalyzed by nickel or palladium. rsc.org

These alternative methods can be advantageous in specific synthetic contexts, depending on the availability of starting materials and the desired functional group tolerance.

Condensation and Amidation Reactions for Acetamide (B32628) Formation

Once the 4'-bromo-4-aminobiphenyl core is established, the final step is the formation of the acetamide group. This is typically achieved through acylation of the amino group.

Acylation of Aminobiphenyl Intermediates

The most direct method for forming the acetamide is the acylation of 4'-bromo-4-aminobiphenyl. This is commonly achieved by reacting the aminobiphenyl with acetyl chloride or acetic anhydride.

A documented synthesis involves dissolving 4-amino-4'-bromobiphenyl in pyridine (B92270), cooling the solution, and then adding acetyl chloride dropwise. prepchem.com The reaction mixture is stirred, and after workup, this compound is obtained as colorless crystals. prepchem.com

Reaction with Thionyl Chloride Activated Precursors

An alternative to using acetyl chloride directly is to generate it in situ or to use a related activated carboxylic acid derivative. For instance, a biphenyl acetic acid derivative can be treated with thionyl chloride (SOCl₂) to form the corresponding acetyl chloride. ijsrm.net This activated intermediate can then be reacted with an appropriate amine to form the amide.

For example, 3,3'-dibromo-4-biphenylacetic acid can be dissolved in dry benzene, and thionyl chloride is added dropwise. ijsrm.net After refluxing, the resulting 3,3'-dibromo-4-biphenyl acetyl chloride can be reacted with an aniline (B41778) derivative in the presence of a base to yield the desired N-substituted biphenyl acetamide. ijsrm.net

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound via the reaction of 4-amino-4'-bromobiphenyl with acetyl chloride proceeds through a nucleophilic acyl substitution mechanism. In this process, the amino group (-NH2) of the biphenyl derivative acts as a nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of acetyl chloride.

This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The pyridine present in the reaction mixture then acts as a base, abstracting a proton from the newly-formed positively charged nitrogen atom to yield the neutral amide product and pyridinium (B92312) chloride. The use of a base is crucial for driving the reaction to completion by neutralizing the HCl generated.

Derivatization Pathways from this compound

The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be categorized by the part of the molecule being altered: the bromine substituent, the acetamide group, or the biphenyl backbone.

Chemical Transformations of the Bromine Substituent

The bromine atom on the biphenyl ring is a key functional group for derivatization, primarily serving as a leaving group in cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds by replacing the bromine atom with various aryl, heteroaryl, or alkyl groups. nih.govnih.gov This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or ester), enabling significant elaboration of the biphenyl structure. nih.gov

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles. For example, it can react with amines, thiols, or alkoxides to introduce new functional groups onto the biphenyl core.

Reduction: The bromo group can be reduced to a hydrogen atom, yielding N-(4-biphenylyl)acetamide.

Table 2: Derivatization at the Bromine Substituent

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Substituted biphenyl derivatives | nih.govnih.gov |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Amine, Thioether, or Ether derivatives | |

| Reduction | Reducing agent (e.g., H2/Pd) | N-(4-biphenylyl)acetamide |

Modifications at the Acetamide Nitrogen

The acetamide group provides another handle for chemical modification, including alkylation of the nitrogen atom or hydrolysis to regenerate the amine.

N-Alkylation: The amide proton can be removed by a strong base, such as sodium hydride (NaH), to form an amide anion. This anion can then act as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) to form an N-alkylated product. prepchem.com For example, reacting this compound with sodium hydride and methyl iodide yields N-methyl-N-(4'-bromo-4-biphenylyl)acetamide. prepchem.com

Hydrolysis (Deacetylation): The acetamide group can be hydrolyzed under acidic or basic conditions to revert to the primary amine, 4-amino-4'-bromobiphenyl. etsu.edu Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, while acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen to make the carbonyl carbon more electrophilic for attack by water. etsu.edu A specific example involves the hydrolysis of 2-bromo-4,5-dimethylacetanilide using 3 M NaOH under reflux. chemspider.com

Table 3: Derivatization at the Acetamide Nitrogen

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. Sodium hydride; 2. Methyl iodide | N-methyl-N-(4'-bromo-4-biphenylyl)acetamide | prepchem.com |

| Hydrolysis (Deacetylation) | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | 4-amino-4'-bromobiphenyl | etsu.educhemspider.com |

Structural Elaboration of the Biphenyl System

Beyond transformations at the bromine and acetamide sites, the biphenyl system itself can be modified. The primary route for this is through the palladium-catalyzed cross-coupling reactions mentioned previously, which effectively build upon the biphenyl skeleton. nih.govnih.gov

Additionally, the aromatic rings of the biphenyl core can potentially undergo electrophilic aromatic substitution. The directing effects of the existing substituents would influence the position of any new functional groups. The acetamido group (-NHCOCH3) is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, yet also ortho-, para-directing group. This interplay of electronic effects would guide the regioselectivity of further substitutions on the aromatic rings.

Advanced Spectroscopic Characterization of N 4 Bromo 4 Biphenylyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the definitive identification of organic compounds, offering detailed insights into the chemical environment of individual protons and carbon atoms.

Elucidation of Proton (¹H) NMR Spectral Features

The ¹H NMR spectrum of N-(4'-bromo-4-biphenylyl)acetamide is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) system and the methyl and amine protons of the acetamide (B32628) group. The biphenyl core, being substituted at the 4 and 4' positions, will give rise to a set of doublets in the aromatic region of the spectrum.

For a closely related isomer, N-(4'-Bromo-[1,1'-biphenyl]-2-yl)acetamide, the ¹H NMR spectrum provides valuable comparative data. spectrabase.com The aromatic protons in this isomer appear in the range of 7.20 to 7.80 ppm, and the acetamide methyl protons present as a singlet around 2.00 ppm. For this compound, a similar pattern is expected. The protons on the acetamide-bearing ring and the bromine-bearing ring will likely appear as two distinct AA'BB' systems, though they may overlap. The NH proton of the amide group is expected to show a singlet, with its chemical shift being sensitive to solvent and concentration.

Based on the analysis of related compounds such as 4-bromoacetanilide and 4-bromobiphenyl, the following table outlines the predicted ¹H NMR chemical shifts for this compound. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetamide CH₃ | ~2.1 | Singlet |

| Amide NH | Variable (Broad Singlet) | Singlet |

| Aromatic Protons (H-2', H-6') | ~7.5-7.7 | Doublet |

| Aromatic Protons (H-3', H-5') | ~7.4-7.6 | Doublet |

| Aromatic Protons (H-2, H-6) | ~7.5-7.7 | Doublet |

| Aromatic Protons (H-3, H-5) | ~7.6-7.8 | Doublet |

Analysis of Carbon-13 (¹³C) NMR Chemical Shifts

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, a number of distinct signals are anticipated, corresponding to the carbonyl carbon, the methyl carbon of the acetamide group, and the twelve carbons of the biphenyl rings.

The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 168-170 ppm. The methyl carbon of the acetamide group will appear in the upfield region, generally around 24 ppm. The aromatic carbons will exhibit a range of chemical shifts depending on their substitution. The carbon atom attached to the bromine (C-4') will be influenced by the halogen's electronegativity and is expected to have a chemical shift in the range of 120-125 ppm. The carbon attached to the acetamide group (C-4) will also show a characteristic shift.

Data from related compounds like 4-acetyl-4'-bromobiphenyl (B182495) further informs these predictions. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Acetamide CH₃ | ~24 |

| Carbonyl (C=O) | ~169 |

| C-4' (C-Br) | ~122 |

| C-1' | ~139 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~132 |

| C-4 (C-N) | ~138 |

| C-1 | ~137 |

| C-2, C-6 | ~127 |

| C-3, C-5 | ~121 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons within each aromatic ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the two phenyl rings and the position of the acetamide and bromo substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide functionality, as well as vibrations associated with the substituted biphenyl framework.

The N-H stretching vibration is anticipated to appear as a sharp band in the region of 3300-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong and characteristic absorption, expected around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically found near 1550 cm⁻¹. The C-N stretching vibration will likely be observed in the 1400-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

The FT-IR spectrum of the related isomer, N-(4'-Bromo-[1,1'-biphenyl]-2-yl)acetamide, shows a prominent C=O stretch at approximately 1660 cm⁻¹ and an N-H stretch around 3280 cm⁻¹. spectrabase.com These values are consistent with the expected ranges for an acetamide derivative. Data for 4-bromoacetanilide also supports these assignments. chemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3200 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Weak |

| C=O Stretch (Amide I) | 1680 - 1660 | Strong |

| N-H Bend (Amide II) | 1560 - 1540 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1420 - 1380 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound is readily available, predictions can be made based on its structure. The symmetric vibrations of the biphenyl rings are expected to be strong in the Raman spectrum. The C-Br stretching vibration would also be a characteristic Raman band. In general, non-polar bonds and symmetric vibrations give rise to strong Raman signals, making it a powerful tool for analyzing the carbon skeleton of the biphenyl core. For the related compound 4-bromobiphenyl, Raman spectra have been reported and show characteristic bands for the biphenyl framework. nih.gov

Computational Vibrational Spectroscopy Simulation and Assignment

Computational vibrational spectroscopy serves as a powerful tool for the theoretical prediction and assignment of vibrational modes observed in experimental infrared (IR) and Raman spectra. By employing quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, it is possible to model the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.govnih.gov These computational approaches allow for a detailed understanding of the relationship between molecular structure and vibrational spectra. nih.gov

For this compound, a full computational analysis would typically be performed using a basis set such as 6-311++G(d,p) to accurately describe the electronic distribution and vibrational motions of the molecule. researchgate.net The calculated harmonic frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models, thereby improving the agreement with experimental data. nih.gov

While specific experimental and fully calculated FT-IR and FT-Raman data for this compound are not extensively documented in publicly available literature, the expected vibrational modes can be predicted based on the functional groups present and data from analogous compounds. The key vibrational signatures would arise from the N-H and C=O stretching of the amide group, the C-Br stretching of the brominated ring, and various vibrations of the biphenyl framework.

Table 1: Predicted Dominant Vibrational Modes for this compound and Their Expected Wavenumber Ranges

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3100 | Stretching vibration of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the biphenyl rings. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching vibrations of the methyl group in the acetamide moiety. |

| C=O Stretch (Amide I) | 1700 - 1650 | Primarily the C=O stretching vibration of the amide group. |

| N-H Bend (Amide II) | 1600 - 1500 | A coupled vibration involving N-H bending and C-N stretching. |

| C=C Stretch (Aromatic) | 1610 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the biphenyl rings. |

| C-N Stretch | 1400 - 1200 | Stretching vibration of the carbon-nitrogen bond of the amide. researchgate.net |

| C-Br Stretch | 600 - 500 | Stretching vibration of the carbon-bromine bond. |

The comparison between FT-IR and Raman spectroscopy is crucial, as they are governed by different selection rules. youtube.comyoutube.com FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in the polarizability of the molecule. youtube.comyoutube.com For this compound, the polarizable biphenyl system and the C-Br bond are expected to show strong signals in the Raman spectrum, whereas the polar C=O and N-H bonds of the amide group would be prominent in the FT-IR spectrum. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. chemguide.co.uk For this compound (molar mass approximately 290.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙). Due to the presence of bromine, this peak will be accompanied by a characteristic M+2 peak of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways of N-arylacetamides are well-documented and typically involve cleavages at the amide bond and within the aromatic system. nih.govlibretexts.org For this compound, the primary fragmentation pathways are predicted to involve the loss of the acetyl group and the bromine atom.

A key fragmentation would be the cleavage of the C-N bond, leading to the formation of a stable acylium ion and a bromo-biphenyl amine radical cation, or vice versa. Another significant fragmentation pathway would be the loss of a bromine radical, followed by further fragmentation of the resulting biphenyl-acetamide cation. The fragmentation of the biphenyl moiety itself can also occur, leading to characteristic ions. nist.gov

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value (approximate) | Proposed Fragment Ion | Description |

| 290/292 | [C₁₄H₁₂BrNO]⁺˙ | Molecular ion (M⁺˙) with isotopic pattern for Br. |

| 248/250 | [C₁₂H₉BrN]⁺˙ | Loss of the acetyl group (CH₂=C=O). |

| 211 | [C₁₄H₁₂NO]⁺ | Loss of the bromine atom. |

| 169 | [C₁₂H₉N]⁺˙ | Loss of the bromo- and acetyl groups. |

| 152 | [C₁₂H₈]⁺˙ | Loss of Br and the entire acetamide group, indicating the biphenyl core. nist.gov |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the extended conjugated system of the biphenyl rings. The presence of the acetamide and bromo substituents will influence the positions and intensities of the absorption bands. The primary transitions anticipated are π → π* transitions, which are characteristic of aromatic and conjugated systems. nih.gov The lone pair of electrons on the nitrogen and oxygen atoms of the amide group, as well as the bromine atom, may also participate in n → π* transitions. nih.gov

The biphenyl system itself exhibits strong absorption in the UV region. The acetamido group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted biphenyl. The bromine atom, also an auxochrome, will likely contribute to a further red shift. Based on data for similar compounds like 4-aminobiphenyl (B23562) and its derivatives, strong absorptions are expected in the range of 250-300 nm. researchgate.netnih.gov

Table 3: Predicted Electronic Transitions and Expected λmax for this compound

| Type of Transition | Chromophore | Expected λmax (nm) |

| π → π | Biphenyl rings | ~280 - 300 |

| n → π | Amide group (C=O) | > 300 (weak) |

The solvent used for UV-Vis analysis can also influence the λmax values due to solvatochromic effects. A more detailed study would involve analyzing the compound in solvents of varying polarities to further characterize the nature of the electronic transitions.

Crystallographic Investigations and Solid State Architecture of N 4 Bromo 4 Biphenylyl Acetamide

Single Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Conformational Analysis

No single-crystal X-ray diffraction data has been published for N-(4'-bromo-4-biphenylyl)acetamide. Therefore, precise bond lengths, bond angles, and torsion angles, which would define the molecule's three-dimensional shape and the conformation of the acetamide (B32628) group relative to the biphenyl (B1667301) system, are not known.

Crystal Packing Analysis and Lattice Parameters

Without a determined crystal structure, information regarding the crystal system, space group, unit cell dimensions, and the arrangement of molecules within the crystal lattice for this compound is unavailable.

Intermolecular Interactions within the Crystal Lattice

Hydrogen Bonding Networks (N-H⋯O, C-H⋯π)

A definitive analysis of the hydrogen bonding network in solid this compound is not possible. It is plausible that N-H⋯O hydrogen bonds involving the amide functional groups and potential C-H⋯π interactions with the aromatic rings are present, as seen in related structures, but their specific geometry and role in the crystal packing are undetermined. researchgate.netnih.gov

Halogen Bonding and Other Non-Covalent Interactions Involving Bromine

The role of the bromine atom in directing the crystal packing through halogen bonding or other non-covalent interactions cannot be assessed without experimental data. The nature and geometry of any such interactions are currently unknown.

Polymorphism in this compound and Related Biphenyl Acetamides

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study as different polymorphs can exhibit varied physicochemical properties such_as solubility and stability. nih.gov

Identification and Characterization of Polymorphic Forms

Specific polymorphic forms of this compound have not been reported in the surveyed scientific literature. The synthesis of related N-substituted 4-biphenyl acetamide derivatives has been undertaken, which is often a precursor to polymorphism screening, but no distinct polymorphic structures were detailed. asianpubs.org

For illustrative purposes, the crystallographic data for a related, albeit simpler, non-biphenyl compound, 2-Bromo-N-(4-bromophenyl)acetamide, is presented below to demonstrate the type of characterization involved in solid-state studies. This compound features the characteristic acetamide linkage and a brominated phenyl ring, which are key components of the target molecule. In the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide, molecules are linked into supramolecular chains by N—H⋯O hydrogen bonds. nih.govnih.gov

Table 1: Illustrative Crystal Data for a Related Phenyl Acetamide Note: This data is for 2-Bromo-N-(4-bromophenyl)acetamide, not this compound, and is provided for exemplary purposes.

| Parameter | Value nih.gov |

| Chemical Formula | C₈H₇Br₂NO |

| Molecular Weight | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 303 |

Factors Influencing Polymorphic Transformation

While no specific polymorphic transformations have been documented for this compound, the general factors governing such phenomena in molecular crystals are well-established. Phase transformations between polymorphs can be induced by a variety of thermodynamic and kinetic factors. researchgate.net

Temperature: The relative stability of polymorphs can be temperature-dependent. For an enantiotropic system, one form is more stable below a certain transition temperature, while another is more stable above it. researchgate.net

Solvent: The choice of solvent during crystallization is a critical factor. Solvent properties such as polarity and hydrogen-bonding capability can dictate which polymorph nucleates and grows. Solvent-mediated polymorphic transformations (SMPTs) can occur where a metastable form converts to a more stable form in the presence of a solvent. nih.gov

Crystallization Conditions: The rate of cooling, level of supersaturation, and the presence of additives or impurities can significantly influence polymorphic outcomes. nih.gov Impurities can sometimes stabilize a metastable polymorph that might otherwise be difficult to isolate. nih.gov

Mechanical Stress: Physical actions such as grinding or pressurizing can provide the energy needed to induce a transformation from a less stable to a more stable crystalline form. nih.gov

Confinement: Crystallization under nanoscale confinement can alter phase transformation kinetics and pathways, sometimes allowing for the isolation and characterization of otherwise elusive, unstable polymorphs. nsf.gov

Orientational Disorder in Biphenyl Systems

Biphenyl systems are well-known for exhibiting orientational disorder in the solid state. This phenomenon arises from the rotational freedom around the single bond connecting the two phenyl rings.

The conformation of a biphenyl molecule in a crystal is a balance between intramolecular forces (which favor a non-planar, twisted conformation to minimize steric hindrance between ortho-hydrogens) and intermolecular packing forces (which may favor a more planar conformation for efficient packing). The torsion angle between the phenyl rings in biphenyl itself is about 42° in the gas phase but can be planar in some crystalline phases. researchgate.net

For asymmetrically substituted molecules like this compound, this rotational flexibility can lead to static orientational disorder. This occurs when a molecule can adopt two or more orientations within the crystal lattice with similar energy and shape. acs.org For the target compound, a 180° flip of the molecule along its long axis could potentially fit into a similar crystallographic site, leading to a disordered structure where the bromo- and acetamido- groups occupy averaged positions. This type of disorder, where asymmetrical building blocks are inverted, is a key factor in understanding the net polarity of molecular crystals. researchgate.net The symmetry mismatch between a molecule and its position in the crystal lattice is a strong predictor for the occurrence of such orientational disorder. arxiv.org

Co-crystallization and Crystal Engineering Approaches

There are no specific co-crystallization studies reported for this compound in the reviewed literature. However, the molecular structure contains well-defined functional groups that are classic tools for crystal engineering, allowing for a predictive approach to designing multi-component crystals (co-crystals).

Crystal engineering aims to design solid-state structures with desired properties by controlling intermolecular interactions. The key to this approach is the use of robust and predictable non-covalent interactions, known as supramolecular synthons. The functional groups within this compound offer clear pathways for forming such synthons.

Amide Group: The secondary amide group (-CONH-) is an excellent and highly reliable supramolecular synthon. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows it to form strong and directional N-H···O hydrogen bonds, leading to the formation of chains or dimers, as seen in many related acetamide structures. nih.govresearchgate.netnih.gov This makes it an ideal candidate for forming co-crystals with molecules containing complementary functional groups, such as carboxylic acids or other amides.

Bromo Group: The bromine atom on one of the phenyl rings can act as a halogen bond donor. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site (like an oxygen, nitrogen, or π-system). This provides another tool to guide the assembly of molecules in the solid state.

By selecting co-former molecules with functional groups complementary to the amide or bromo groups, it is possible to engineer a wide variety of new solid forms of this compound with potentially modified physical properties.

Table 2: Supramolecular Synthons in this compound

| Functional Group | Potential Intermolecular Interactions | Role in Crystal Engineering |

| Secondary Amide (-CONH-) | N-H···O Hydrogen Bonding | Forms robust chains/dimers with other amides or complementary groups (e.g., carboxylic acids). |

| Bromo (-Br) | C-Br···O/N Halogen Bonding | Provides directional control for assembling supramolecular architectures. |

| Biphenyl Rings | π-π Stacking | Contributes to crystal packing density and stability. |

Computational and Theoretical Chemistry Studies of N 4 Bromo 4 Biphenylyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N-(4'-bromo-4-biphenylyl)acetamide, DFT calculations can provide valuable insights into its geometry, electronic landscape, and intramolecular interactions.

Geometry Optimization and Conformational Landscapes

The geometry of a molecule is fundamental to its properties and reactivity. For biphenyl (B1667301) derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. The conformation of biphenyls is a delicate balance between steric hindrance from substituents at the ortho positions and the electronic effects of π-π conjugation across the central carbon-carbon bond. acs.orgic.ac.uk In its ground state, biphenyl itself is not planar, with the two rings twisted by a dihedral angle of approximately 45 degrees to alleviate steric clashes between the ortho-hydrogen atoms. libretexts.org

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. bohrium.com

Studies on substituted biphenyls have shown a clear trend where electron-donating groups increase the HOMO energy and electron-withdrawing groups decrease the LUMO energy, leading to a smaller HOMO-LUMO gap. bohrium.comrsc.org A smaller energy gap generally implies higher reactivity. The distribution of the HOMO and LUMO in this compound is expected to be delocalized over the biphenyl core.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Biphenyls (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Biphenyl | -6.24 | -0.45 | 5.79 |

| 4-aminobiphenyl (B23562) | -5.68 | -0.32 | 5.36 |

| 4-nitrobiphenyl | -7.01 | -1.98 | 5.03 |

| 4-bromobiphenyl | -6.45 | -0.71 | 5.74 |

This table presents illustrative data based on general trends for substituted biphenyls and is not the result of a specific calculation on this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show several key features:

Negative Potential: The most negative potential will be localized on the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the amide group, due to their high electronegativity and lone pairs of electrons. researchgate.net The π-systems of the two phenyl rings will also exhibit negative potential above and below the plane of the rings. cresset-group.com

Positive Potential: Regions of positive potential will be found around the hydrogen atoms, particularly the amide hydrogen. Interestingly, halogen atoms like bromine can exhibit a region of positive potential along the C-Br bond axis, known as a "sigma-hole," which can participate in halogen bonding. cresset-group.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (bonds, lone pairs, etc.). NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. materialsciencejournal.org

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These delocalization effects, which contribute to the stability of the molecule, can be quantified as second-order perturbation energies (E(2)). Key expected interactions include:

Delocalization of the nitrogen lone pair (n(N)) into the antibonding orbital of the carbonyl group (π*(C=O)). This interaction is characteristic of amides and contributes to the partial double bond character of the C-N bond and the planarity of the amide group.

Interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals (σ* and π*) of the adjacent phenyl rings.

Charge transfer between the two phenyl rings and between the substituents and the biphenyl core.

Table 2: Representative NBO Analysis of Intramolecular Interactions in an N-Arylacetamide System (Illustrative Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | π(C=O) | ~50-60 |

| n(O) | σ(C-N) | ~2-5 |

| π(C=C) | π*(C=C) | Variable |

This table presents illustrative data based on typical values for N-arylacetamides and is not from a specific calculation on this compound.

Global and Local Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, a set of global and local reactivity descriptors can be calculated to predict the chemical reactivity of a molecule. nih.govacs.org

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function, indicate the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. For this compound, local reactivity analysis would likely identify the carbonyl oxygen and specific carbon atoms on the phenyl rings as the most probable sites for electrophilic attack, while the carbonyl carbon and other positions on the rings would be susceptible to nucleophilic attack.

Table 3: Global Chemical Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Implication for this compound |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Moderate to high, due to the presence of electronegative atoms. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Expected to be moderately hard, indicating good stability. |

| Electrophilicity Index (ω) | χ²/2η | Will quantify its ability to act as an electrophile. |

This table provides a conceptual overview of the global reactivity descriptors and their likely implications.

Ionization Potential and Electron Affinity

No published studies were found that calculated the ionization potential or electron affinity of this compound. These fundamental quantum chemical properties, which describe the energy required to remove an electron and the energy released upon gaining an electron, respectively, have not been determined for this specific molecule.

Chemical Hardness and Softness

Similarly, there is no available data on the chemical hardness and softness of this compound. These reactivity descriptors, derived from the ionization potential and electron affinity, are crucial for predicting the stability and reactivity of a chemical species under the principles of Hard and Soft Acids and Bases (HSAB) theory.

Fukui Functions for Electrophilic and Nucleophilic Sites

No research articles detailing the calculation of Fukui functions for this compound have been identified. Fukui functions are essential tools in density functional theory (DFT) for identifying the most electrophilic and nucleophilic sites within a molecule, providing valuable insights into its regioselectivity in chemical reactions. While studies on other acetamide (B32628) derivatives exist, this specific analysis for the target compound is absent from the literature.

Solvent Effects on Molecular Structure and Reactivity via Continuum Solvation Models (e.g., IEFPCM)

There are no published computational studies that have employed continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), to investigate the influence of different solvents on the molecular structure and reactivity of this compound. Such studies are vital for understanding chemical behavior in solution, which is the medium for most chemical reactions.

Molecular Dynamics Simulations

No records of molecular dynamics (MD) simulations for this compound were found. MD simulations could provide detailed information about the conformational dynamics, intermolecular interactions, and behavior of this molecule in various environments over time. This type of computational study has not been reported for this compound.

Reactivity and Reaction Mechanisms Involving N 4 Bromo 4 Biphenylyl Acetamide

Role of the Bromine Atom as a Leaving Group in Substitution Reactions

The bromine atom attached to the biphenyl (B1667301) scaffold of N-(4'-bromo-4-biphenylyl)acetamide serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the 4'-position.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. In the presence of a palladium catalyst and a base, this compound can react with various boronic acids to generate a diverse array of substituted biphenyl derivatives. The general applicability of the Suzuki-Miyaura reaction to ortho-bromoanilines, which share electronic similarities with the bromo-biphenyl system in the target molecule, highlights its robustness. nih.gov The reaction's tolerance to a wide range of functional groups makes it a highly versatile tool for modifying the biphenyl core. prepchem.comsigmaaldrich.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, converting aryl halides into aryl amines. manchesterorganics.com this compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand. This transformation is crucial for the synthesis of more complex aniline (B41778) derivatives. The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates. sigmaaldrich.com

Sonogashira Coupling: This method is employed to form carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes. researchgate.net The reaction of this compound with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield the corresponding 4'-alkynyl-4-acetamidobiphenyl derivative. This reaction is known for its mild conditions and has been successfully applied to bromo-substituted aromatic compounds. nih.gov

The reactivity of the bromine atom as a leaving group in these cross-coupling reactions is summarized in the table below.

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid/ester | C-C (aryl-aryl) | Pd catalyst, Base |

| Buchwald-Hartwig | Amine (primary/secondary) | C-N | Pd catalyst, Ligand, Base |

| Sonogashira | Terminal alkyne | C-C (aryl-alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

Transformations of the Amide Functionality

The amide group in this compound can undergo several important transformations, including hydrolysis, reduction, and bioisosteric replacement, which alter the properties and potential applications of the molecule without directly involving the bromine atom or the biphenyl core.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-amino-4'-bromobiphenyl and acetic acid. This reaction is a standard transformation for amides and serves as a route to the corresponding primary amine. The synthesis of this compound itself often starts from 4-amino-4'-bromobiphenyl, demonstrating the reversibility of this transformation under appropriate conditions. rsc.org

Reduction: The amide functionality can be reduced to the corresponding secondary amine, N-ethyl-4'-bromo-4-aminobiphenyl, using strong reducing agents like lithium aluminum hydride (LiAlH₄). pharmaffiliates.com This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. sigmaaldrich.com The choice of reducing agent is critical, as milder reagents may not be effective. Studies on the reduction of secondary amides have shown that the reaction conditions can be optimized to avoid unwanted side reactions. nih.govcymitquimica.com

Bioisosteric Replacement: In the context of medicinal chemistry, the amide group can be replaced by other functional groups with similar steric and electronic properties, known as bioisosteres, to modulate the molecule's biological activity or pharmacokinetic properties. This strategy is employed to enhance metabolic stability, improve membrane permeability, or alter binding interactions. Common bioisosteres for the amide group include heterocycles like triazoles, oxadiazoles, and tetrazoles, as well as reversed amides and sulfonamides. rsc.org The specific choice of bioisostere depends on the desired physicochemical properties of the final compound.

A summary of these transformations is presented in the table below.

| Transformation | Reagents/Conditions | Product |

| Hydrolysis | Acid or Base, Heat | 4-amino-4'-bromobiphenyl |

| Reduction | Lithium aluminum hydride (LiAlH₄) | N-ethyl-4'-bromo-4-aminobiphenyl |

| Bioisosteric Replacement | Various synthetic routes | Analogues with modified functional groups |

Pathways Involving the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution, primarily on the un-brominated ring. The directing effects of the substituents on this ring play a crucial role in determining the position of substitution.

The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack. The bulky nature of the acetamido group can sterically hinder attack at the ortho position, often leading to a preference for para-substitution. However, in this compound, the para position on the first phenyl ring is already substituted by the bromo-phenyl group. Therefore, electrophilic attack is directed to the ortho positions (positions 3 and 5).

The 4'-bromophenyl group is a deactivating, ortho-, para-directing group. The bromine atom is deactivating due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions of its own ring. However, in the context of the entire molecule, the acetamido-substituted ring is significantly more activated towards electrophilic attack.

Examples of Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. For this compound, nitration is expected to occur at the positions ortho to the acetamido group on the un-brominated ring. The nitration of N-phenylacetamide is a well-established reaction that yields a mixture of ortho and para isomers, with the para isomer typically predominating. In the case of this compound, substitution would likely occur at the 3- and/or 5-positions.

Halogenation: The introduction of another halogen atom, such as chlorine or bromine, can be accomplished using a halogen and a Lewis acid catalyst. Similar to nitration, halogenation would be directed to the positions ortho to the activating acetamido group.

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl or alkyl group, respectively, using an acyl halide/anhydride or an alkyl halide in the presence of a Lewis acid catalyst. pharmaffiliates.com Due to the presence of the deactivating bromo-phenyl group and the potential for the Lewis acid to complex with the amide functionality, these reactions may require carefully optimized conditions to achieve the desired substitution on the activated ring.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are influenced by both the bromo-biphenyl system and the acetamido group. The molecule can undergo both reduction and oxidation processes under specific electrochemical conditions.

Reduction: The primary site of electrochemical reduction is the carbon-bromine bond. The electrochemical reduction of aromatic bromides has been studied on various electrode materials. rsc.org The process typically involves the transfer of an electron to the molecule to form a radical anion, which then undergoes cleavage of the C-Br bond to generate an aryl radical and a bromide anion. This aryl radical can then be further reduced or can participate in other reactions, such as dimerization or reaction with the solvent. The reduction potential of bromoaromatic compounds is influenced by the nature of the aromatic system and the presence of other substituents. The electrochemical reduction of halobenzenes to form biphenyls has also been reported, suggesting that under certain conditions, the aryl radicals formed from the reduction of this compound could potentially couple.

Oxidation: The acetamido group and the biphenyl system can undergo electrochemical oxidation. The oxidation of amides can lead to the formation of N-centered radicals. The biphenyl moiety can also be oxidized, and the presence of substituents will affect the oxidation potential. The oxidation of chlorinated biphenyls has been shown to be influenced by the position and number of chlorine atoms. manchesterorganics.com Electrochemical oxidation of biphenyl derivatives can lead to the formation of hydroxylated or other oxygenated products, depending on the reaction conditions and the electrolyte used. The cyclic voltammetry of similar compounds, such as a 4-bromophenyl monolayer on a glassy carbon electrode, has been studied to understand the electron transfer kinetics.

The electrochemical behavior is complex and can be influenced by factors such as the electrode material, solvent, and supporting electrolyte. rsc.org

| Electrochemical Process | Affected Moiety | Potential Products/Intermediates |

| Reduction | Carbon-Bromine Bond | Aryl radical, Biphenyl derivatives |

| Oxidation | Acetamido Group, Biphenyl Core | N-centered radicals, Oxygenated biphenyls |

Applications in Advanced Organic Synthesis and Materials Design

N-(4'-bromo-4-biphenylyl)acetamide as a Key Intermediate in Multi-step Syntheses

The strategic placement of the bromo- and acetamide- functional groups on the biphenyl (B1667301) core renders this compound a highly useful intermediate in multi-step organic synthesis. The bromo-substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the elaboration of the biphenyl structure by introducing a wide array of new functional groups or complex molecular fragments at the 4'-position.

Simultaneously, the acetamide (B32628) group offers several synthetic possibilities. It can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4'-bromo-[1,1'-biphenyl]-4-amine, which is a key precursor for dyes, pharmaceuticals, and other complex nitrogen-containing molecules. Alternatively, the nitrogen atom of the acetamide can participate in N-alkylation or N-arylation reactions after deprotonation with a suitable base. prepchem.com

A typical synthetic sequence might involve an initial cross-coupling reaction at the bromo-position, followed by modification or deprotection of the acetamide group to build molecular complexity. For instance, the compound can be a precursor for synthesizing various N-substituted acetamide derivatives, which are explored for their potential biological activities. nih.gov This step-wise functionalization makes this compound a valuable building block for creating libraries of compounds for drug discovery and materials science.

Utilization in the Design of Functional Organic Materials (e.g., OLED intermediates)

The rigid, conjugated biphenyl core of this compound makes it an attractive scaffold for the synthesis of functional organic materials. Its derivatives are particularly relevant in the field of organic electronics, where they can serve as intermediates for materials used in Organic Light-Emitting Diodes (OLEDs).

The biphenyl unit is a common structural motif in host materials for OLEDs. For example, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a well-known and widely used host material due to its high hole mobility and suitable triplet energy. ossila.com this compound provides a direct route to analogous structures. The bromo group can be readily converted into other functional groups, such as carbazolyl, diphenylamino, or other electron-donating or electron-withdrawing moieties, via cross-coupling reactions. These modifications are crucial for tuning the electronic properties—such as the HOMO/LUMO energy levels, charge transport characteristics, and photophysical properties—of the final material to optimize OLED device performance.

Companies specializing in electronic chemical materials develop and supply such intermediates for the research and development of new OLED and OPV (Organic Photovoltaic) materials. made-in-china.com The ability to systematically modify the structure of this compound allows for the rational design of new host materials, emitting materials, and charge-transporting layers with tailored properties for next-generation displays and lighting.

Contribution to Fundamental Research in Supramolecular Chemistry (via crystal engineering)

Supramolecular chemistry explores the non-covalent interactions that direct the assembly of molecules into well-defined, higher-order structures. This compound contains key functional groups that can participate in predictable and directional hydrogen bonding, making it an excellent candidate for crystal engineering studies.

The acetamide group (-NH-C=O) is a classic hydrogen-bonding motif. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. As observed in the crystal structures of simpler analogues like N-(4-bromophenyl)acetamide, these groups readily form robust N-H···O hydrogen bonds, leading to the self-assembly of molecules into infinite chains or other organized patterns in the solid state. nih.govresearchgate.netnih.govresearchgate.net

In addition to these primary interactions, weaker forces such as C-H···π interactions can further stabilize the crystal packing. researchgate.netnih.gov The biphenyl system in this compound introduces further possibilities for π-π stacking interactions between the aromatic rings, adding another dimension of control over the resulting supramolecular architecture. By studying how modifications to the molecular structure influence these intermolecular forces, researchers can gain fundamental insights into the principles of molecular recognition and self-assembly. This knowledge is crucial for the rational design of crystalline materials with desired physical properties, such as polymorphism, solubility, and thermal stability.

Below are tables detailing the crystallographic data for related acetamide compounds, illustrating the type of information gained from such studies.

Table 1: Crystal Data for N-(4-Bromophenyl)acetamide Polymorph Data sourced from Jasinski et al., 2013. researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7250 (7) |

| b (Å) | 9.3876 (11) |

| c (Å) | 14.4434 (14) |

| β (°) | 117.750 (4) |

| Volume (ų) | 806.96 (15) |

| Z | 4 |

| Temperature (K) | 173 |

Table 2: Crystal Data for 2-Bromo-N-(4-bromophenyl)acetamide Data sourced from Gowda et al., 2009. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₈H₇Br₂NO |

| Molecular Weight | 292.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

| Temperature (K) | 303 |

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances

The primary synthetic route to N-(4'-bromo-4-biphenylyl)acetamide involves the acetylation of 4-amino-4'-bromobiphenyl. In a typical procedure, 4-amino-4'-bromobiphenyl is dissolved in pyridine (B92270) and cooled, followed by the dropwise addition of acetyl chloride. prepchem.com The reaction mixture is stirred to allow for the formation of the amide bond. Following the reaction, an extraction with ethyl acetate (B1210297) and water is performed. The organic layer is subsequently washed with dilute hydrochloric acid and a saturated aqueous solution of sodium chloride before being dried over anhydrous sodium sulfate. Evaporation of the solvent yields this compound as colorless crystals. prepchem.com

An alternative approach involves dissolving 4-bromoaniline (B143363) in acetic acid and refluxing the solution. After cooling, the mixture is poured into ice-cold water to precipitate the product, which is then filtered, washed, and dried.

The structural characterization of this compound and its analogues has been a subject of interest, with X-ray crystallography being a key analytical technique. While specific crystallographic data for this compound is not extensively reported, detailed studies on the closely related compound, N-(4-bromophenyl)acetamide , provide valuable insights. A study on a new polymorph of N-(4-bromophenyl)acetamide revealed a monoclinic crystal system with the space group P21/c. researchgate.net In the crystal structure, molecules are linked by N—H···O hydrogen bonds, forming chains. researchgate.net Weak C—H···π interactions also contribute to the stability of the crystal packing. researchgate.net The conformation of the N-H bond in similar bromo-substituted acetamides is often found to be anti to the carbonyl group.

Detailed crystallographic data for a new polymorph of the related compound N-(4-bromophenyl)acetamide is presented below:

| Crystal Data for N-(4-bromophenyl)acetamide Polymorph | |

| Empirical Formula | C₈H₈BrNO |

| Formula Weight | 214.06 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.7250 (7) |

| b (Å) | 9.3876 (11) |

| c (Å) | 14.4434 (14) |

| β (°) | 117.750 (4) |

| Volume (ų) | 806.96 (15) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.762 |

| Radiation | Mo Kα |

| Temperature (K) | 173 |

Data sourced from Jasinski et al., 2013. researchgate.net

Unexplored Reactivity Profiles

The chemical reactivity of this compound is dictated by its constituent functional groups: the bromo substituent on one phenyl ring, the acetamide (B32628) group on the other, and the biphenyl (B1667301) core. While specific studies on the comprehensive reactivity of this compound are limited, its structure suggests several potential transformations.

The bromine atom is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki coupling reaction , a powerful method for forming carbon-carbon bonds, is a highly probable and largely unexplored reaction for this substrate. By reacting this compound with various arylboronic acids, a wide array of novel tri- and polyphenyl derivatives could be synthesized. This is supported by studies on the Suzuki coupling of other N-arylacetamides, such as N-(2,5-dibromophenyl)acetamide, which readily undergo coupling with different arylboronic acids. researchgate.net

Similarly, the Buchwald-Hartwig amination represents another potential avenue for modifying the bromo-substituted ring. This reaction would allow for the introduction of various amine functionalities, further expanding the chemical space accessible from this starting material.

The acetamide group also offers opportunities for chemical modification. For instance, hydrolysis of the amide bond, typically under acidic or basic conditions, would yield 4-amino-4'-bromobiphenyl, a valuable intermediate in its own right. Furthermore, the nitrogen of the acetamide can potentially be alkylated, as demonstrated in a synthesis where this compound was treated with sodium hydride and methyl iodide. prepchem.com

Promising Avenues for Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the electronic structure and reactivity of this compound. Such studies can provide valuable predictions and insights that can guide future experimental work.

One promising area of investigation is the use of computational methods to determine the partial charge distribution across the aromatic rings. This can help predict the preferred sites for electrophilic aromatic substitution reactions. Studies on other N-arylacetamides have utilized computational methods to predict reaction site preference for fluorination. researchgate.net

Furthermore, computational analysis of the conformational mobility and molecular electrostatic potential (MEP) of the biphenyl system can be undertaken. For instance, computational studies on chlorinated biphenyls have successfully correlated MEPs with substitution patterns. nih.gov A similar approach for this compound could elucidate the influence of the bromo and acetamido groups on the electronic properties and geometry of the biphenyl core.

DFT calculations can also be employed to study the mechanisms of potential reactions, such as the Suzuki coupling. By modeling the reaction intermediates and transition states, the feasibility and stereoselectivity of such transformations can be predicted.

Potential as a Modular Building Block in Advanced Chemical Architectures

The bifunctional nature of this compound, possessing both a reactive bromo group and a modifiable acetamido group on a rigid biphenyl scaffold, makes it an attractive candidate as a modular building block in the synthesis of advanced chemical architectures.

The bromo-substituent serves as a versatile handle for introducing a wide range of functionalities through cross-coupling reactions. This allows for the construction of extended conjugated systems, which are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl unit itself is a common motif in liquid crystals and other advanced materials.

The acetamido group can be used to tune the electronic properties and solubility of the resulting molecules. It can also serve as a site for further synthetic elaboration, potentially leading to the creation of dendritic structures or polymers. The precursor, 4-aminobiphenyl (B23562), has been recognized for its role in the synthesis of various compounds. wikipedia.org

By strategically manipulating both the bromo and acetamido functionalities, a diverse library of complex molecules can be accessed from this single, well-defined building block. This modular approach is highly valuable in medicinal chemistry for the synthesis of libraries of potential drug candidates and in materials science for the systematic development of new functional materials.

Q & A

Q. What are the optimal synthetic routes for N-(4'-bromo-4-biphenylyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves bromination of biphenyl precursors followed by acetylation. Key steps include controlling temperature (e.g., 60–80°C for bromination), solvent selection (polar aprotic solvents like DMF for solubility), and reaction time (monitored via TLC/HPLC). Purification often requires column chromatography or recrystallization . Impurities like unreacted bromine or byproducts (e.g., di-substituted derivatives) must be minimized using stoichiometric excess of reagents and inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting for bromine’s para position) and FT-IR to validate the acetamide group (C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 306.0), while X-ray crystallography resolves ambiguities in regiochemistry .

Q. What in vitro assays are suitable for preliminary assessment of its bioactivity?

Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cell viability assays (MTT/CCK-8) in cancer lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Validate target engagement via Western blotting for downstream biomarkers (e.g., p53, caspase-3) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in subsequent substitution reactions (e.g., Suzuki coupling)?

Bromine’s electron-withdrawing effect activates the biphenyl ring for electrophilic substitution, directing incoming groups to the ortho/para positions. Steric hindrance from the acetamide group may limit para substitution, favoring ortho products. Computational modeling (DFT) predicts transition states to guide catalyst selection (e.g., Pd(PPh₃)₄) .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or impurities. Replicate experiments using standardized protocols (e.g., CLIA guidelines) and orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Cross-validate with structural analogs (e.g., chloro or methyl derivatives) to isolate substituent effects .

Q. What mechanistic insights can computational studies provide about its interaction with biological targets?

Molecular docking (AutoDock Vina) reveals binding modes to enzymes like COX-2, highlighting hydrogen bonds with the acetamide carbonyl and hydrophobic interactions with the brominated biphenyl. MD simulations (GROMACS) assess stability over 100 ns trajectories, identifying key residues (e.g., Tyr385) for mutagenesis studies .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., protecting group compatibility)?

Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) during bromination/acetylation. Monitor intermediates via HPLC-DAD to detect side reactions. For scale-up, switch from batch to flow chemistry for improved heat/mass transfer .

Q. How to establish structure-activity relationships (SAR) for derivatives with modified substituents?

Systematically vary substituents (e.g., replace bromine with Cl, CF₃) and correlate changes with bioactivity using QSAR models (e.g., Hammett σ values). Biophysical techniques (ITC, DSF) quantify binding thermodynamics, while crystallography maps steric/electronic contributions .

Q. What are the degradation pathways under physiological conditions, and how can stability be enhanced?

Hydrolysis of the acetamide group (pH-dependent) and oxidative debromination are primary pathways. Stabilize via prodrug strategies (e.g., esterification) or formulation in cyclodextrin complexes. Accelerated stability studies (40°C/75% RH) paired with LC-MS identify degradation products .

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

Poor pharmacokinetics (e.g., low oral bioavailability) often explain gaps. Optimize logP (2–5) via substituent tuning and assess metabolic stability in liver microsomes. Use PET tracers (¹⁸F-labeled analogs) to track biodistribution in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.